molecular formula C25H24NO8P B557376 Fmoc-O-(benzylphospho)-L-serine CAS No. 158171-14-3

Fmoc-O-(benzylphospho)-L-serine

Cat. No. B557376
M. Wt: 497,44 g/mole
InChI Key: ZBPUWGDUVAAWJY-QHCPKHFHSA-N
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Description

Fmoc-O-(benzylphospho)-L-serine is a synthetic peptide used in the synthesis of phosphorylated peptides . It is also known as N-Fmoc-O-benzylphospho-L-threonine .


Synthesis Analysis

A cost-effective one-pot synthesis of Fmoc-O-benzylphospho-L-serine has been developed . Two methods for executing this synthesis are described, and both have been scaled to provide kilogram quantities of the title compound in approximately 50% isolated yield .


Molecular Structure Analysis

The molecular formula of Fmoc-O-(benzylphospho)-L-serine is C26H26NO8P . The molecular weight is 511.47 g/mol . The InChI Key is HOFDVXHILSPFNS-OSPHWJPCSA-N .


Chemical Reactions Analysis

Fmoc-O-(benzylphospho)-L-serine is used as a building block for the synthesis of phosphothreonine-containing peptides . It can be introduced using standard activation methods, such as PyBOP and TBTU .


Physical And Chemical Properties Analysis

Fmoc-O-(benzylphospho)-L-serine is a white to off-white powder . It has a density of 1.377±0.06 g/cm3 .

Scientific Research Applications

“Fmoc-O-(benzylphospho)-L-serine” is a chemical compound with the molecular formula C26H26NO8P and a molecular weight of 511.47 g/mol . It’s often used in the field of biochemistry , specifically in peptide synthesis .

One of the main applications of “Fmoc-O-(benzylphospho)-L-serine” is in Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides, which are biomolecules that have several biological activities. This makes them important in the environment in which they operate .

In SPPS, the peptide chain is assembled step by step, directly on a solid support. The use of “Fmoc-O-(benzylphospho)-L-serine” in this process involves its coupling to the growing peptide chain. The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. After each coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

  • Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-organization of these functional molecules . Applications can range from cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .

  • Development of New Drugs : Peptides are important for the development of new drugs. Fmoc-modified peptides are becoming increasingly important in materials science due to their self-assembling properties . They have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more . Therefore, Fmoc-modified amino acids like “Fmoc-O-(benzylphospho)-L-serine” can be used in the synthesis of these peptides .

  • Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-organization of these functional molecules . Applications can range from cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .

  • Development of New Drugs : Peptides are important for the development of new drugs. Fmoc-modified peptides are becoming increasingly important in materials science due to their self-assembling properties . They have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and more . Therefore, Fmoc-modified amino acids like “Fmoc-O-(benzylphospho)-L-serine” can be used in the synthesis of these peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUWGDUVAAWJY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451527
Record name Fmoc-O-(benzylphospho)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-(benzylphospho)-L-serine

CAS RN

158171-14-3
Record name Fmoc-O-(benzylphospho)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DR Mowrey, DE Petrillo, SP Allwein… - … Process Research & …, 2012 - ACS Publications
… that the isolated Fmoc-O-benzylphospho-l-serine was not … scale to provide Fmoc-O-benzylphospho-l-serine in ∼50% … processes to produce Fmoc-O-benzylphospho-l-serine in an …
Number of citations: 1 pubs.acs.org
AM Marmelstein - 2017 - search.proquest.com
The inositol pyrophosphates (PP-InsPs) are a class of highly phosphorylated small molecule second messengers which help regulate diverse processes in eukaryotes, including …
Number of citations: 1 search.proquest.com
SL Saavedra, G Acosta, L Ávila, SL Giudicessi… - … of Chromatography B, 2020 - Elsevier
The venom of Crotalus durissus terrificus (Cdt) is a source of a wide variety of toxins, some of them with interesting pharmacological applications. Of these toxins, the phospholipase A 2 (…
Number of citations: 6 www.sciencedirect.com
K Wilson - 2012 - core.ac.uk
In order to use nanoparticles in biological applications, they need to be coated by a ligand shell (called biofunctionalisation) to provide stability in a physiological environment, including …
Number of citations: 1 core.ac.uk
CK Longwell - 2020 - search.proquest.com
Understanding the molecular operations of G-protein coupled receptors and their ligands is a central goal in the project of understanding human physiology and altering it with …
Number of citations: 0 search.proquest.com
L Fan, X Zhang, Z Sun, W Zhang, Y Ding… - Crystal growth & …, 2013 - ACS Publications
A series of novel multidimensional transition metal–organic frameworks (MOFs), [Cu(Hbcpb) 2 ] n (1), [Co(bcpb)] n (2), [Co(Hbcpb) 2 (1,4-bib)]n (3), {[M(bcpb)(1,4-bimb)]·xH 2 O}n (M = …
Number of citations: 130 pubs.acs.org
M Steiniger, J Metzler, WS Reznikoff - Biochemistry, 2006 - ACS Publications
X-ray cocrystal structures of Tn5 transposase (Tnp) bound to its 19 base pair (bp) recognition end sequence (ES) reveal contacts between a β-loop (amino acids 240−260) and positions …
Number of citations: 14 pubs.acs.org

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